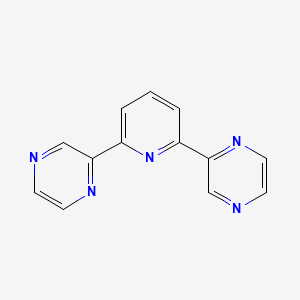

2,6-Di(pyrazin-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Di(pyrazin-2-yl)pyridine is a compound that has been used in the synthesis of various complexes. It has been used in the synthesis of copper(II) complexes with 2,2′:6′,2′′-terpyridine, 2,6-di(thiazol-2-yl)pyridine and 2,6-di(pyrazin-2-yl)pyridine substituted with quinolines .

Synthesis Analysis

The compound has been synthesized using a series of 2,2′:6′,2′′-terpyridine (terpy), 2,6-di(thiazol-2-yl)pyridine (dtpy) and 2,6-di(pyrazin-2-yl)pyridine (dppy) derivatives with n-quinolyl substituents . The synthesis process involves the use of copper(II) chloride and the corresponding ligand .Molecular Structure Analysis

The molecular structure of 2,6-Di(pyrazin-2-yl)pyridine has been determined through X-ray diffraction . The structure is complex and involves a series of 2,2′:6′,2′′-terpyridine (terpy), 2,6-di(thiazol-2-yl)pyridine (dtpy) and 2,6-di(pyrazin-2-yl)pyridine (dppy) derivatives .Chemical Reactions Analysis

The compound has been used in the oxidation of alkanes and alcohols with peroxides . The reaction proceeds through the formation of an organosulphur radical .Applications De Recherche Scientifique

Antiproliferative Activity

2,6-Di(pyrazin-2-yl)pyridine has been used in the synthesis of copper (II) complexes, which have shown significant antiproliferative activity . These complexes have been studied as antiproliferative agents against human colorectal (HCT116) and ovarian (A2780) carcinoma .

Catalytic Activity

The same copper (II) complexes have also demonstrated catalytic activity in the oxidation of alkanes and alcohols with peroxides . This makes 2,6-Di(pyrazin-2-yl)pyridine a valuable compound in catalysis.

Generation of Reactive Oxygen Species (ROS)

Copper(II) complexes of 2,6-Di(pyrazin-2-yl)pyridine are able to promote the generation of reactive oxygen species (ROS) in the presence of mild reducing agents . This property has been exploited to oxidatively break the DNA strands and further inhibit the proliferation of tumor cells .

Aerobic Oxidation of Alcohols

These complexes have also found remarkable applications as catalysts for the aerobic oxidation of alcohols under mild conditions .

Photophysical Behavior Control

Rhenium (I) complexes with 2,6-Di(pyrazin-2-yl)pyridine-based ligands have shown interesting photophysical behaviors . The structure-property correlations and control of electronic excited states in these complexes are of high significance for the development of functional materials .

Biomedical Sensors

2,6-Di(pyrazin-2-yl)pyridine has been incorporated into emissive f-element podand centres in biomedical sensors . This has expanded the range of applications for this compound in the field of biomedicine.

Functional Soft Materials and Surface Structures

This compound has been used in the self-assembly of a variety of functional soft materials and surface structures . This makes it a versatile compound in material science.

Organic Light-Emitting Devices

Transition-metal complexes with 2,6-Di(pyrazin-2-yl)pyridine and their structural analogues have potential applications in organic light-emitting devices . This opens up new possibilities for this compound in the field of optoelectronics.

Mécanisme D'action

Target of Action

The primary targets of 2,6-Di(pyrazin-2-yl)pyridine are copper (II) complexes . These complexes play a crucial role in various biological and chemical processes, including antiproliferative activity against human colorectal (HCT116) and ovarian (A2780) carcinoma , and catalytic activity in the oxidation of alkanes and alcohols with peroxides .

Mode of Action

2,6-Di(pyrazin-2-yl)pyridine interacts with its targets by forming five-coordinate complexes with copper (II) complexes . The compound’s interaction with its targets results in changes in the antiproliferative and catalytic properties of the copper (II) complexes .

Biochemical Pathways

The biochemical pathways affected by 2,6-Di(pyrazin-2-yl)pyridine primarily involve the oxidation of alkanes and alcohols with peroxides . The downstream effects of these pathways include the generation of oxidizing species, which have been studied for their kinetic characteristics .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its ability to form complexes with copper (ii) complexes .

Result of Action

The molecular and cellular effects of 2,6-Di(pyrazin-2-yl)pyridine’s action include antiproliferative activity against human colorectal (HCT116) and ovarian (A2780) carcinoma . Additionally, the compound exhibits catalytic activity in the oxidation of alkanes and alcohols with peroxides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Di(pyrazin-2-yl)pyridine. For instance, the compound’s interaction with its targets and its resulting changes can be influenced by the presence of other substances, such as copper (II) complexes . .

Safety and Hazards

While specific safety and hazard information for 2,6-Di(pyrazin-2-yl)pyridine was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, and using only in well-ventilated areas .

Propriétés

IUPAC Name |

2-(6-pyrazin-2-ylpyridin-2-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5/c1-2-10(12-8-14-4-6-16-12)18-11(3-1)13-9-15-5-7-17-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFBGNSRINOWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=NC=CN=C2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Di(pyrazin-2-yl)pyridine | |

Q & A

Q1: How does the structure of 2,6-Di(pyrazin-2-yl)pyridine influence its coordination chemistry and ability to form complexes with metals like copper?

A: 2,6-Di(pyrazin-2-yl)pyridine acts as a tridentate ligand, meaning it can bind to a metal ion through three nitrogen atoms – one from each of the pyridine and pyrazine rings [, ]. This "pincer" configuration creates stable five-coordinate complexes with metals like copper(II) []. The substituents on the central pyridine ring can further influence the complex's geometry and properties, affecting its catalytic activity and antiproliferative behavior [].

Q2: What catalytic properties have been observed with copper(II) complexes of 2,6-Di(pyrazin-2-yl)pyridine derivatives, and what factors influence their catalytic activity?

A: Copper(II) complexes of 2,6-Di(pyrazin-2-yl)pyridine derivatives have shown catalytic activity in the oxidation of alkanes and alcohols using peroxides []. The nature of the substituent on the pyridine ring, as well as the overall structure of the triimine ligand (e.g., comparing to 2,2':6',2''-terpyridine or 2,6-di(thiazol-2-yl)pyridine), significantly influence the catalytic activity and selectivity of the complex [, ]. Kinetic studies suggest a mechanism involving competitive interaction of hydroxyl radicals with both the solvent and the substrate within the catalyst's cavity [].

Q3: What is the impact of incorporating a carbazole group onto the 2,6-Di(pyrazin-2-yl)pyridine scaffold on the photophysical properties of Rhenium(I) carbonyl complexes?

A: When a carbazole group is introduced to the 2,6-Di(pyrazin-2-yl)pyridine ligand framework via a phenylene linker and then complexed with Rhenium(I) carbonyl, it exhibits a lesser influence on the triplet excited state compared to a pyrrolidine group []. This modification offers valuable insights into fine-tuning the luminescent properties of these complexes for potential applications in areas like organic light-emitting diodes (OLEDs) [].

Q4: How does the self-assembly behavior of 2,6-Di(pyrazin-2-yl)pyridine derivatives influence their potential for gelation?

A: The gelation ability of 2,6-Di(pyrazin-2-yl)pyridine derivatives is closely tied to their self-assembly behavior, which can be influenced by factors like intermolecular interactions and molecular shape []. For instance, while CuCl2 complexes with 4'-(n-cyanophenyl)-2,2',6',2″-terpyridine are known to form gels, analogous complexes with 4-(n-cyanophenyl)-2,6-di-pyrazin-2-yl-pyridine tend to crystallize []. This difference highlights the delicate balance required between molecular structure and intermolecular forces for gelation to occur in these coordination compounds.

Q5: What analytical techniques are commonly employed to characterize 2,6-Di(pyrazin-2-yl)pyridine derivatives and their metal complexes?

A5: Various spectroscopic and analytical techniques are used to characterize 2,6-Di(pyrazin-2-yl)pyridine derivatives and their metal complexes. These include:

- UV-Vis Spectroscopy: To study the electronic transitions and understand the light absorption properties of the compounds, particularly relevant for complexes with photophysical applications [].

- Electrochemical methods: To investigate the redox properties of the metal complexes, offering insights into their potential as catalysts [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanoic acid](/img/structure/B6309299.png)

amino}propanoic acid](/img/structure/B6309305.png)

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)

![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)

![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)

![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)

![7-Bromo-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B6309336.png)